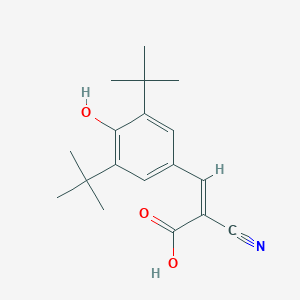
(Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and tert-butyl groups, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-ditert-butyl-4-hydroxybenzaldehyde and malononitrile.
Condensation Reaction: The key step involves a Knoevenagel condensation reaction between 3,5-ditert-butyl-4-hydroxybenzaldehyde and malononitrile in the presence of a base, such as piperidine, to form the desired product.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives are explored for anti-inflammatory, antioxidant, and anticancer activities.
Industry
In the industrial sector, the compound is used in the production of polymers, coatings, and other materials that require stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxycinnamic acid: Similar structure but lacks the cyano group.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar structure but lacks the cyano and prop-2-enoic acid groups.
Uniqueness
(Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H23NO3 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
(Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)13-8-11(7-12(10-19)16(21)22)9-14(15(13)20)18(4,5)6/h7-9,20H,1-6H3,(H,21,22)/b12-7- |
Clave InChI |
IKNIJXZAPIRCIY-GHXNOFRVSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(/C#N)\C(=O)O |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride](/img/structure/B13464696.png)

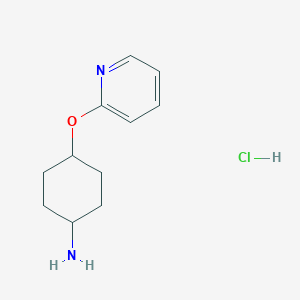


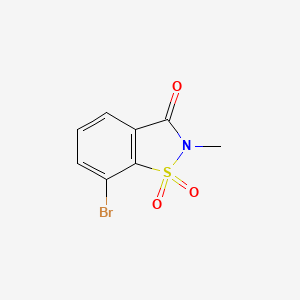

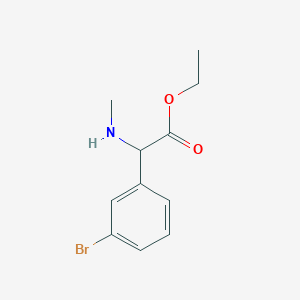
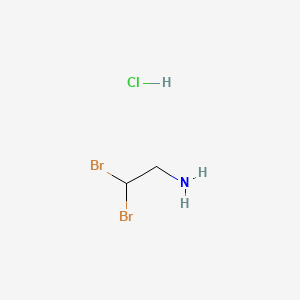
![[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13464767.png)
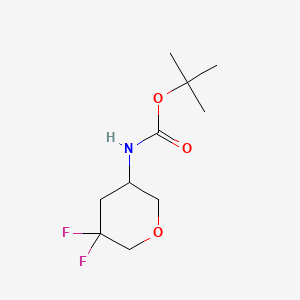
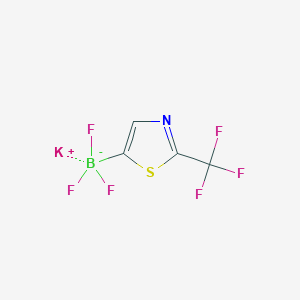
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
